
1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a quinoline moiety with a pyrrolidinone ring, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4,8-dichloro-3-methylquinoline with pyrrolidin-2-one under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 100°C, for several hours to ensure complete conversion of the starting materials to the desired product .
Análisis De Reacciones Químicas
1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Aplicaciones Científicas De Investigación
1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases, including infections and cancer.
Mecanismo De Acción
The mechanism of action of 1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
1-(4,8-Dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidinone ring structure and exhibit similar biological activities.
Quinoline derivatives: These compounds share the quinoline moiety and are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties.
The uniqueness of this compound lies in its combined structure of quinoline and pyrrolidinone, which may confer distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H12Cl2N2O |
|---|---|
Peso molecular |
295.2 g/mol |
Nombre IUPAC |
1-(4,8-dichloro-3-methylquinolin-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H12Cl2N2O/c1-8-12(16)9-4-2-5-10(15)13(9)17-14(8)18-7-3-6-11(18)19/h2,4-5H,3,6-7H2,1H3 |
Clave InChI |
XXNSEHYQQPCAHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C(=CC=C2)Cl)N=C1N3CCCC3=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


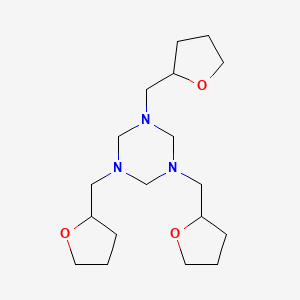
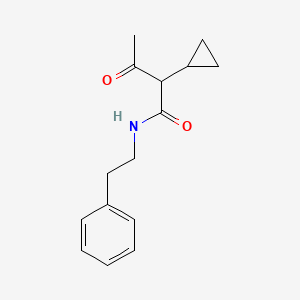
![1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanone](/img/structure/B13892991.png)
![2,17-Dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13893003.png)

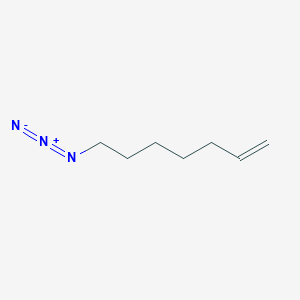
![(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13893013.png)
![tert-butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate](/img/structure/B13893033.png)
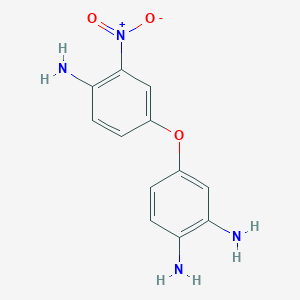
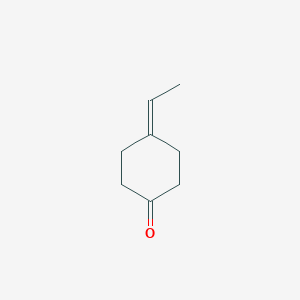
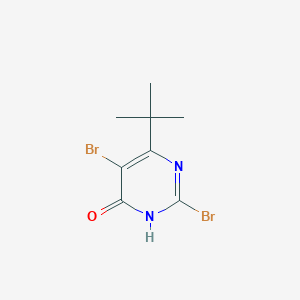
![2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane](/img/structure/B13893047.png)
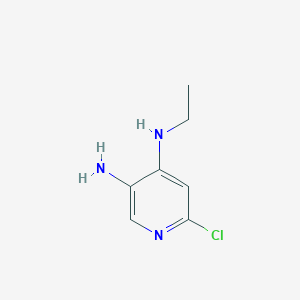
![4-Thiazolidinecarboxylic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetyl]-2,2-dimethyl-, (4R)-](/img/structure/B13893063.png)
